4-(2,6-Difluorophenyl)-1,3-oxazol-2-amine
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Description
The compound “4-(2,6-Difluorophenyl)-1,3-oxazol-2-amine” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The 2,6-difluorophenyl group suggests the presence of a phenyl (benzene) ring with fluorine atoms at the 2 and 6 positions .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Conversion
Oxazoles like 4-(2,6-Difluorophenyl)-1,3-oxazol-2-amine, substituted with fluorophenyl groups, can be converted into esters, acids, or amides, offering a new unsymmetrical aryl-aryl coupling synthon (Cram, Bryant, & Doxsee, 1987).
Enantioselective Synthesis
The enantioselective synthesis of 4-phenylalkynyl oxazolines, which are potent insect growth regulators, can be achieved efficiently. This process is important for the production of insecticides (Clark & Travis, 2001).
Biological Activity Evaluation
The synthesis of thiazol-2-amine derivatives containing the difluorophenyl unit and triazole moiety has been explored, with their antifungal and plant-growth-regulatory activities discussed (Liu, Dai, & Fang, 2011).
Applications in Material Science
Organic Light-Emitting Devices
Novel 2,4-difluorophenyl-functionalized arylamines, related to oxazole derivatives, have been synthesized and used in organic light-emitting devices, showing improved efficiency and luminance (Li et al., 2012).
Nonlinear Optical Properties
The nonlinear optical properties of oxazol-5-ones with a 2,6-dichlorophenyl fragment have been evaluated, showing promising results for optical limiting applications (Murthy et al., 2013).
Additional Chemical Applications
Gold-Catalyzed Synthesis
Efficient gold-catalyzed synthesis methods have been developed for highly functionalized 4-aminooxazoles, demonstrating the versatility of oxazole derivatives in chemical synthesis (Gillie, Reddy, & Davies, 2016).
Corrosion Inhibition Studies
Thiazole and thiadiazole derivatives, related to oxazole compounds, have been studied for their corrosion inhibition performances on iron, suggesting potential applications in material protection (Kaya et al., 2016).
properties
IUPAC Name |
4-(2,6-difluorophenyl)-1,3-oxazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c10-5-2-1-3-6(11)8(5)7-4-14-9(12)13-7/h1-4H,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGSNWVLTVNIKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=COC(=N2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Difluorophenyl)-1,3-oxazol-2-amine | |
CAS RN |
1249863-38-4 |
Source
|
Record name | 4-(2,6-difluorophenyl)-1,3-oxazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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